molecular formula C6H4S B1335982 3-Ethynylthiophene CAS No. 67237-53-0

3-Ethynylthiophene

Cat. No. B1335982
CAS RN: 67237-53-0
M. Wt: 108.16 g/mol
InChI Key: MJHLPKWONJUCFK-UHFFFAOYSA-N
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Description

3-Ethynylthiophene is a heterocyclic compound with the empirical formula C6H4S . It is used as a building block in organic synthesis . It is a liquid at room temperature and has a molecular weight of 108.16 .


Synthesis Analysis

3-Ethynylthiophene can be synthesized using various methods. One such method involves heating with 2-iodophenylethylazide in the presence of a copper acetate monohydrate catalyst in N-methyl-2-pyrrolidone . Another method involves a multi-step reaction process .


Molecular Structure Analysis

The molecular structure of 3-Ethynylthiophene consists of a five-membered ring containing four carbon atoms and one sulfur atom . The ethynyl group is attached to the third carbon atom in the ring .


Chemical Reactions Analysis

3-Ethynylthiophene can participate in various chemical reactions. For instance, it can be used in the synthesis of 1-(2-bromobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole and N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine .


Physical And Chemical Properties Analysis

3-Ethynylthiophene is a liquid at room temperature with a density of 1.098 g/mL at 25 °C . It has a boiling point of 152-153 °C . It is slightly soluble in water . The refractive index is 1.5800 .

Scientific Research Applications

Nanotechnology

Finally, 3-Ethynylthiophene finds applications in nanotechnology. Its ability to form well-defined structures at the nanoscale is beneficial for creating nanowires and other nanostructured materials with potential uses in electronics, catalysis, and energy storage.

Each of these applications demonstrates the broad utility of 3-Ethynylthiophene in scientific research and industrial applications. Its unique chemical properties make it an invaluable resource across multiple fields .

Safety and Hazards

3-Ethynylthiophene is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

While the future directions for 3-Ethynylthiophene are not explicitly mentioned in the search results, its use as a building block in organic synthesis suggests potential applications in the development of new organic compounds .

Relevant Papers

Several papers have been published on 3-Ethynylthiophene. For instance, a paper titled “Synthesis and properties of 3-ethynylthiophene containing BODIPY derivatives” discusses the photophysical properties of 3-Ethynylthiophene . Another paper titled “Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors” mentions 3-Ethynylthiophene in the context of acetylcholinesterase inhibitors . A PDF titled “Polymerization of 3-ethynylthiophene with homogeneous and heterogeneous Rh catalysts” discusses the polymerization of 3-Ethynylthiophene .

properties

IUPAC Name

3-ethynylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4S/c1-2-6-3-4-7-5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHLPKWONJUCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393537
Record name 3-Ethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylthiophene

CAS RN

67237-53-0
Record name 3-Ethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethynylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and spectroscopic data for 3-Ethynylthiophene?

A1: 3-Ethynylthiophene (C6H4S) has a molecular weight of 108.18 g/mol. Spectroscopic characterization data, including FT-IR, FT-Raman, UV, and NMR, can be found in the literature []. This data is crucial for identifying and characterizing the compound in various research settings.

Q2: How does 3-Ethynylthiophene behave in polymerization reactions?

A2: 3-Ethynylthiophene readily undergoes polymerization with various catalysts. For example, rhodium(I) complexes, both in homogeneous and heterogeneous systems, have been shown to effectively polymerize 3-Ethynylthiophene, yielding high-cis poly(3-ethynylthiophene) []. The choice of catalyst and reaction conditions significantly influence the polymerization kinetics, molecular weight, and purity of the resulting polymer.

Q3: What are the material properties and potential applications of poly(3-ethynylthiophene)?

A3: Poly(3-ethynylthiophene) exhibits interesting properties suitable for organic electronics. When incorporated into organic thin film transistors (OTFTs), it demonstrates p-type semiconductor behavior, achieving promising field-effect mobilities []. This highlights its potential in developing flexible and low-cost electronic devices.

Q4: Can you elaborate on the use of 3-Ethynylthiophene in synthesizing more complex structures?

A4: 3-Ethynylthiophene acts as a key precursor in various synthetic routes. It serves as a building block for creating conjugated polymers with desirable properties. For instance, its incorporation into polyacetylenes alongside oxadiazole units enhances thermal stability, a crucial factor for material performance in various applications, particularly those involving high temperatures [].

Q5: How does 3-Ethynylthiophene impact the properties of gold nanoclusters?

A6: 3-Ethynylthiophene acts as a protecting ligand in the synthesis of gold nanoclusters like Au22(C≡CR)18. Interestingly, while the core structure of the cluster remains relatively unaffected by the choice of R-group in the alkynyl ligand, the photoluminescence quantum yield varies. Notably, using 3-Ethynylthiophene leads to a cluster with enhanced photoluminescence [], highlighting its potential in developing luminescent materials.

Q6: What are the potential applications of 3-Ethynylthiophene-modified gold nanoclusters?

A7: The unique photoluminescent properties of 3-Ethynylthiophene-protected gold nanoclusters, such as Au22(ETP)18, make them promising candidates for various applications. These include applications in bioimaging, sensing, and optoelectronic devices [].

Q7: How does 3-Ethynylthiophene contribute to synthesizing heterocyclic compounds?

A8: 3-Ethynylthiophene serves as a valuable precursor in synthesizing heterocyclic compounds. For instance, it reacts with 2-bromonicotinic acid in the presence of a palladium/charcoal-copper(I) iodide catalyst to yield 4-azaphthalides and 5-azaisocoumarins []. These heterocyclic compounds hold potential biological activity and are of interest in medicinal chemistry.

Q8: Are there any applications of 3-Ethynylthiophene in materials for environmental remediation?

A9: 3-Ethynylthiophene has been successfully utilized in creating magnetic covalent organic frameworks (COFs) for the selective extraction of heavy metal ions like mercury, lead, and bismuth from water []. The high surface area and the presence of sulfur atoms from 3-Ethynylthiophene contribute to the efficient capture of these toxic metals, offering a promising solution for environmental remediation.

Q9: Can computational chemistry provide insights into the reactivity and properties of 3-Ethynylthiophene?

A10: Yes, computational studies using density functional theory (DFT) have been employed to investigate 3-Ethynylthiophene-containing systems. For example, DFT calculations were used to understand the photochemical behavior of dithienylcyclopentene switches functionalized with 3-Ethynylthiophene and cobalt carbonyl moieties []. This highlights the value of computational methods in predicting and explaining the properties and reactivity of 3-Ethynylthiophene-based compounds.

Q10: What is the significance of "clickable" functionalities in materials containing 3-Ethynylthiophene?

A11: Incorporating 3-Ethynylthiophene into polymers allows for post-polymerization modification through "click" chemistry. This approach enables the covalent attachment of biomolecules, as demonstrated by the development of electrochemical immunosensors for detecting bacteria like E. coli and S. aureus []. This highlights the versatility of 3-Ethynylthiophene in designing functional materials for biosensing applications.

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